molecular formula C14H7Cl3N2O2 B13819165 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- CAS No. 28712-44-9

4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-

Cat. No.: B13819165
CAS No.: 28712-44-9
M. Wt: 341.6 g/mol
InChI Key: WLGLDEHMWPVPCV-UHFFFAOYSA-N
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Description

4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- is a heterocyclic organic compound that belongs to the quinazolinone family This compound is characterized by its quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- typically involves the reaction of 6-chloro-2-aminobenzamide with 3,5-dichloro-2-hydroxybenzaldehyde under acidic or basic conditions. The reaction proceeds through a cyclization process, forming the quinazolinone core structure. Common reagents used in this synthesis include hydrochloric acid, sodium hydroxide, and organic solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted quinazolinone derivatives.

Scientific Research Applications

4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to altered cellular functions. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichlorophenyl)
  • 4(1H)-Quinazolinone, 6-chloro-2-(2-hydroxyphenyl)
  • 4(1H)-Quinazolinone, 6-chloro-2-(4-hydroxyphenyl)

Uniqueness

4(1H)-Quinazolinone, 6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)- is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which enhances its reactivity and potential biological activities. This combination of functional groups allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

28712-44-9

Molecular Formula

C14H7Cl3N2O2

Molecular Weight

341.6 g/mol

IUPAC Name

6-chloro-2-(3,5-dichloro-2-hydroxyphenyl)-3H-quinazolin-4-one

InChI

InChI=1S/C14H7Cl3N2O2/c15-6-1-2-11-8(3-6)14(21)19-13(18-11)9-4-7(16)5-10(17)12(9)20/h1-5,20H,(H,18,19,21)

InChI Key

WLGLDEHMWPVPCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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